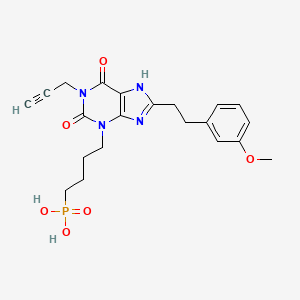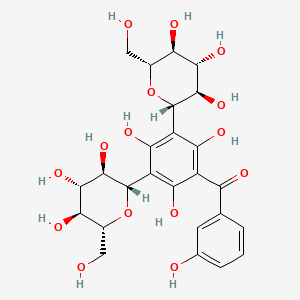
Tenuiphenone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tenuiphenone B can be synthesized through various chemical reactions involving benzophenone derivatives. the primary method of obtaining this compound is through the extraction from the roots of Polygala tenuifolia using ethanol . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration to isolate the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Polygala tenuifolia roots. The process includes:
- Harvesting the roots of Polygala tenuifolia.
- Drying and grinding the roots into a fine powder.
- Extracting the compound using ethanol.
- Purifying the extract through various chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tenuiphenone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Substitution: Can produce halogenated derivatives or other substituted benzophenones.
Applications De Recherche Scientifique
Tenuiphenone B has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel compounds: This compound serves as a precursor for the synthesis of various benzophenone derivatives with potential pharmacological activities.
Biology
Anti-inflammatory studies: Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.
Medicine
Potential therapeutic agent: Due to its anti-inflammatory properties, this compound is being investigated as a potential therapeutic agent for inflammatory diseases.
Industry
Pharmaceutical applications: This compound is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of Tenuiphenone B involves the inhibition of key enzymes and pathways associated with inflammation. Specifically, this compound downregulates the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced macrophages . Additionally, it diminishes the relative mRNA expression levels of iNOS, PGE2, and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Molecular docking studies have shown that this compound has strong binding affinities with iNOS and COX-2, further supporting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenuiphenone A: Another benzophenone derivative isolated from Polygala tenuifolia with similar anti-inflammatory properties.
Tenuiphenone C: A structurally related compound with potential pharmacological activities.
Tenuiphenone D: Another derivative with unique chemical properties and biological activities.
Uniqueness of Tenuiphenone B
This compound stands out due to its potent anti-inflammatory effects and its ability to inhibit multiple proinflammatory mediators. Its strong binding affinities with iNOS and COX-2 make it a promising candidate for the development of anti-inflammatory drugs .
Propriétés
Formule moléculaire |
C25H30O15 |
|---|---|
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C25H30O15/c26-5-9-15(30)20(35)22(37)24(39-9)12-17(32)11(14(29)7-2-1-3-8(28)4-7)18(33)13(19(12)34)25-23(38)21(36)16(31)10(6-27)40-25/h1-4,9-10,15-16,20-28,30-38H,5-6H2/t9-,10-,15-,16-,20+,21+,22-,23-,24+,25+/m1/s1 |
Clé InChI |
ACDGKRITKJCDLI-QUVGRWIJSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
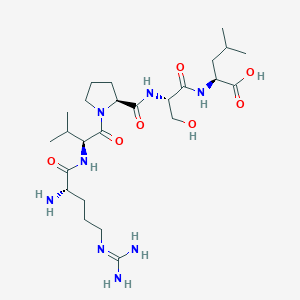
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
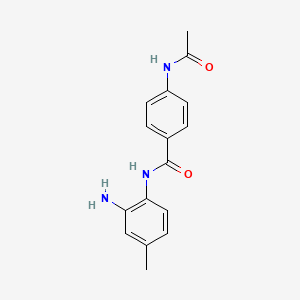

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)



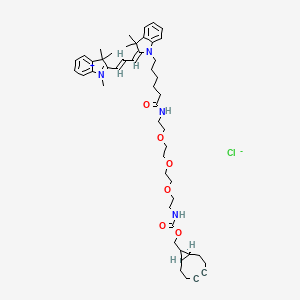
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
